3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-YL)piperazin-1-YL)pyrazin-2-YL)ethyl)propanamide
Description
This compound features a 3,4-difluorophenyl group attached to a propanamide backbone, which is further linked to a pyrazine ring substituted with a piperazine-pyridyl moiety. The pyrazine core may enhance solubility and hydrogen-bonding interactions, while the difluorophenyl group could improve metabolic stability and target affinity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C24H26F2N6O |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-N-[1-[6-(4-pyridin-2-ylpiperazin-1-yl)pyrazin-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C24H26F2N6O/c1-17(29-24(33)8-6-18-5-7-19(25)20(26)14-18)21-15-27-16-23(30-21)32-12-10-31(11-13-32)22-4-2-3-9-28-22/h2-5,7,9,14-17H,6,8,10-13H2,1H3,(H,29,33) |
InChI Key |
WQYZERNSONBUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Biological Activity
The compound 3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-YL)piperazin-1-YL)pyrazin-2-YL)ethyl)propanamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A difluorophenyl group
- A piperazine moiety
- A pyrazine derivative
This structural complexity is crucial for its interaction with various biological targets.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
1. Neurotransmitter Receptor Modulation
The compound has been investigated for its effects on neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. Studies have shown that similar piperazine derivatives can act as antagonists or agonists at various receptors, influencing conditions such as anxiety and depression .
2. Anti-inflammatory Properties
In vivo studies demonstrated that certain piperazine derivatives significantly inhibit cellular infiltration in models of allergic lung inflammation. This suggests that the compound may possess anti-inflammatory properties, potentially beneficial in treating respiratory conditions .
3. Antitumor Activity
Some derivatives of piperazine have shown promise in inhibiting tumor growth in various models. For example, compounds structurally related to our target have demonstrated efficacy against glioma cells, indicating a potential role in oncological therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like 3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-YL)piperazin-1-YL)pyrazin-2-YL)ethyl)propanamide. Key findings include:
- Substituent Effects : The presence of fluorine atoms on the phenyl ring enhances receptor binding affinity and selectivity.
- Piperazine Modifications : Alterations to the piperazine ring can significantly affect pharmacokinetic properties and receptor interactions.
Case Studies
Several studies have explored the biological activity of compounds related to our target:
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves multi-step coupling of the propanamide and pyrazine-piperazine moieties, similar to the low-to-moderate yields seen in .
- Fluorinated intermediates (e.g., 3,4-difluorophenyl) may require specialized handling, increasing synthesis complexity compared to chlorophenyl derivatives .
Physicochemical Properties and Pharmacokinetics (PK) Predictions
Table 3: Predicted Properties
| Compound Name / Identifier | logP* | Solubility (mg/mL)* | Plasma Protein Binding (%)* |
|---|---|---|---|
| Target Compound | ~3.5 | ~0.05 | >90 |
| N-(3-chlorophenyl)-2-(piperazin-1-yl)propanamide | ~2.8 | ~0.1 | 85 |
| 8g | ~4.0 | ~0.02 | >95 |
*Calculated using QikProp (Schrödinger) and analogous structures.
Key Observations :
- The pyrazine-pyridyl system may improve solubility relative to purely aromatic analogs (e.g., 8g ).
Preparation Methods
Nucleophilic Aromatic Substitution
A mixture of 2-chloropyridine and piperazine in acetonitrile under reflux yields 1-(pyridin-2-yl)piperazine. Optimization with triethylamine in DMF at 100°C improves yields to 81.4% by mitigating side reactions.
Table 1: SNAr Conditions for 1-(Pyridin-2-yl)piperazine Synthesis
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperazine, Et₃N | DMF | 100°C | 12 h | 81.4% |
| Piperazine, Na₂CO₃ | CH₃CN | Reflux | 24 h | 67% |
Coupling of Pyrazine and Piperazine Moieties
Palladium-Catalyzed Amination
A Buchwald-Hartwig coupling between 6-chloropyrazin-2-ethylamine and 1-(pyridin-2-yl)piperazine employs Pd₂(dba)₃ and BINAP in toluene at 90°C.
Table 2: Cross-Coupling Optimization
| Catalyst System | Ligand | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Pd₂(dba)₃, BINAP | BINAP | Toluene | 90°C | 72% |
| Pd(OAc)₂, XantPhos | XantPhos | Dioxane | 100°C | 58% |
Amide Bond Formation
The final step couples 3-(3,4-difluorophenyl)propanoic acid with the ethylamine intermediate using HATU/EDCI.
Representative Procedure :
-
Activation : 3-(3,4-Difluorophenyl)propanoic acid (1.1 eq) is treated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 1 h.
-
Coupling : The activated acid reacts with 1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethylamine at 25°C for 12 h (Yield: 85% ).
Table 3: Amide Coupling Agents Comparison
| Coupling Agent | Base | Solvent | Yield |
|---|---|---|---|
| HATU | DIPEA | DMF | 85% |
| EDCI/HOBt | Et₃N | CH₂Cl₂ | 78% |
Purification and Characterization
Crude products are purified via silica gel chromatography (EtOAc/hexane) or recrystallization. Final compounds are characterized by ¹H/¹³C NMR, HRMS , and HPLC purity >99% .
Challenges and Optimization
Q & A
Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrazine and piperazine intermediates. Key steps include:
- Coupling reactions : Amide bond formation between the 3-(3,4-difluorophenyl)propanoyl group and the ethylamine-linked pyrazine-piperazine moiety under carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Heterocyclic assembly : Cyclization of the pyrazine ring using microwave-assisted or reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to ensure regioselectivity .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : H and C NMR to verify substituent positions, especially for distinguishing fluorophenyl and piperazine protons .
- Mass spectrometry (HRMS) : To confirm molecular weight and detect isotopic patterns from fluorine and chlorine atoms .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity and detect trace impurities .
Q. What preliminary biological screening approaches are recommended?
- In vitro binding assays : Screen for affinity at serotonin/dopamine receptors due to the piperazine-pyrazine scaffold’s prevalence in CNS targets .
- Enzymatic inhibition studies : Test against kinases or proteases using fluorescence-based assays, given the compound’s potential ATP-binding site interactions .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to establish baseline safety thresholds .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield and scalability?
- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify downstream processing .
- Catalyst screening : Evaluate Pd-based catalysts for Suzuki-Miyaura coupling steps to reduce side products .
- Flow chemistry : Implement continuous flow systems for exothermic reactions (e.g., amide coupling) to improve reproducibility .
Q. How should contradictory data in binding affinity studies be resolved?
- Assay validation : Replicate experiments using orthogonal methods (e.g., SPR vs. radioligand binding) to rule out false positives/negatives .
- Buffer condition analysis : Test pH, ionic strength, and co-solvents (e.g., DMSO tolerance) to identify interference .
- Structural analogs : Compare results with derivatives lacking the difluorophenyl group to isolate pharmacophore contributions .
Q. What computational strategies predict target selectivity and off-target effects?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with GPCRs or kinases, prioritizing conserved binding motifs .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify key residues .
- Pharmacophore mapping : Generate 3D models in MOE to align with known inhibitors (e.g., risperidone analogs for 5-HT receptors) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replace the pyrazine ring with pyrimidine or triazine to evaluate impact on solubility and potency .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) on the difluorophenyl ring to enhance metabolic stability .
- Prodrug strategies : Conjugate with ester or carbamate groups to improve oral bioavailability .
Q. What in vivo models are appropriate for efficacy and toxicity evaluation?
- Rodent behavioral assays : Use forced swim or tail suspension tests for antidepressant activity, given the piperazine moiety’s CNS activity .
- PK/PD studies : Monitor plasma half-life and brain penetration in Sprague-Dawley rats via LC-MS/MS .
- Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target gene expression changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
